(E)-4-phenylbut-3-en-1-amine chemical properties
(E)-4-phenylbut-3-en-1-amine chemical properties
An In-depth Technical Guide to (E)-4-phenylbut-3-en-1-amine: Chemical Properties, Synthesis, and Applications
Introduction
(E)-4-phenylbut-3-en-1-amine is an organic compound belonging to the class of olefinic, homoallylic amines. Its structure is characterized by a primary amine group separated from a phenyl-substituted trans-alkene by a methylene bridge. This unique arrangement of functional groups—a nucleophilic amine, a reactive double bond, and an aromatic ring—makes it a versatile and valuable building block in synthetic organic chemistry. While not a household name, this scaffold is a key architectural element in a variety of more complex molecules, including pharmacologically active compounds.[1]
This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of the chemical properties, spectroscopic profile, primary synthetic routes, reactivity, and applications of (E)-4-phenylbut-3-en-1-amine. The narrative emphasizes the causal relationships behind its chemical behavior and the strategic considerations in its synthesis and use.
Core Chemical and Physical Properties
The interplay between the amine, the olefin, and the phenyl group dictates the molecule's physical and chemical behavior.[1] The primary amine allows for intermolecular hydrogen bonding, which typically results in a higher boiling point than nonpolar compounds of similar molecular weight, though lower than corresponding alcohols due to the lesser polarity of the N-H bond compared to the O-H bond.[2] Its solubility in aqueous media is expected to be limited but can be significantly increased by protonation with acid to form the corresponding ammonium salt.
Table 1: Physicochemical Properties of (E)-4-phenylbut-3-en-1-amine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [3] |
| Molecular Weight | 147.22 g/mol | [1][3] |
| CAS Number | 7515-38-0 | [1] |
| InChI Key | CBYAPCMTYUIARL-XBXARRHUSA-N | [1] |
| Appearance | Not specified; likely an oil or low-melting solid. | General chemical principles |
| Boiling Point | Not explicitly documented; related compounds suggest >200°C. | Inferred from related structures |
| Solubility | Low in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform). | [2] |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of (E)-4-phenylbut-3-en-1-amine. The expected spectral features are outlined below.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A primary amine typically shows two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric vibrations.[4][5][6] Other expected absorptions include C-H stretches for the aromatic ring (just above 3000 cm⁻¹) and the alkene (=C-H), a C=C stretch for the trans-alkene around 1650 cm⁻¹, and an N-H bending vibration near 1600 cm⁻¹.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is highly informative. Protons on the phenyl group would appear in the aromatic region (~7.2-7.4 ppm). The two vinylic protons of the trans-alkene would be distinct signals, likely between 6.0 and 6.6 ppm, with a characteristic large coupling constant (J ≈ 16 Hz) confirming the (E)-geometry. The allylic protons (CH₂ adjacent to the double bond) and the protons of the CH₂ adjacent to the amine would appear further upfield, typically between 2.5 and 4.0 ppm. The two protons of the primary amine (NH₂) often present as a broad singlet, the chemical shift of which is concentration and solvent-dependent.[6]
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¹³C NMR : Carbons of the phenyl ring would resonate in the ~126-137 ppm range. The two vinylic carbons would appear between ~125 and 135 ppm. The carbon atom bonded to the nitrogen (C-N) is deshielded and would likely be found in the 40-50 ppm range.[5]
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Mass Spectrometry : In accordance with the Nitrogen Rule , a compound containing a single nitrogen atom will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺) for C₁₀H₁₃N is expected at m/z = 147.
Synthesis and Manufacturing Strategies
The synthesis of (E)-4-phenylbut-3-en-1-amine and its analogs can be achieved through several established routes, each with distinct advantages regarding scalability, stereocontrol, and starting material availability.
Reduction and Amination of an Unsaturated Carbonyl Precursor
A prevalent and logical approach begins with the readily available α,β-unsaturated ketone, (E)-4-phenyl-3-buten-2-one (also known as benzylideneacetone).[1]
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Step-by-Step Protocol:
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Selective Ketone Reduction: The synthesis initiates with the selective reduction of the carbonyl group to an allylic alcohol. Sodium borohydride (NaBH₄) in a protic solvent like ethanol is commonly employed for this transformation.[1][7] This step must be carefully controlled to avoid the undesired reduction of the carbon-carbon double bond.
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Conversion to Amine: The resulting (E)-4-phenylbut-3-en-2-ol is then converted to the target primary amine. This can be achieved through various methods, such as:
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Mitsunobu Reaction: Reaction with phthalimide followed by hydrazinolysis (Gabriel synthesis).
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Activation and Substitution: Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an ammonia equivalent (e.g., sodium azide followed by reduction with LiAlH₄ or H₂/Pd).
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-
Biocatalytic Synthesis
For applications requiring high enantiopurity, biocatalysis offers a powerful alternative. This route also starts from (E)-4-phenyl-3-buten-2-one.
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Methodology: The direct conversion of the ketone to the chiral amine is achieved using a transaminase (TA) enzyme.[1] This one-step process can offer excellent stereoselectivity.
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Causality: Transaminases catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor. However, wild-type enzymes often exhibit low conversion rates for bulky substrates like benzylideneacetone.[1] Consequently, enzyme engineering and the development of multi-enzyme cascade systems are active areas of research to overcome thermodynamic limitations and improve yields.[8]
Palladium-Catalyzed Heck Reaction
A robust method for constructing the carbon skeleton is the Heck reaction, which forms a C-C bond between an aryl halide and an alkene.
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Methodology: This approach typically involves the palladium-catalyzed coupling of an aryl bromide (e.g., bromobenzene) with a protected allylamine, such as N-Boc-allylamine.[1]
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Causality: The reaction mechanism favors the formation of the thermodynamically more stable trans (E) isomer, making it an excellent method for stereoselective synthesis. A final deprotection step is required to liberate the free primary amine.
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is a composite of its three functional domains: the amine, the alkene, and the aromatic ring.
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Reactions at the Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic.
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Salt Formation: It readily reacts with acids to form ammonium salts, a property often used for purification or to improve aqueous solubility.
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N-Alkylation and N-Acylation: It can be alkylated or acylated by reacting with alkyl halides or acyl chlorides, respectively, to form secondary/tertiary amines or amides.
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Imination: It undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines).[9]
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-
Reactions at the Double Bond: The π-system of the C=C double bond is susceptible to electrophilic addition and reduction.
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Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield 4-phenylbutan-1-amine.
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Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
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Isomerization: Under certain conditions, such as visible light photosensitization, the (E)-isomer can be converted to the (Z)-isomer, allowing access to different stereochemical scaffolds.[10]
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-
Reactions at the Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though the reaction conditions must be chosen carefully to avoid side reactions at the other functional groups.
Applications in Medicinal Chemistry and Drug Development
The cinnamylamine framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. (E)-4-phenylbut-3-en-1-amine serves as a key precursor to these more complex structures.
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Antifungal Agents: The most notable application is its structural relation to the allylamine class of antifungal drugs, such as Naftifine . The synthesis of Naftifine and its analogs often relies on the cinnamylamine backbone.[1]
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Bioactive Derivatives: The amine group provides a convenient handle for derivatization. A wide range of cinnamylamine derivatives have been synthesized and investigated for various pharmacological effects, including antibacterial, antiviral, and anticancer properties.[9][11]
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Neurological Research: While structurally distinct from the topic molecule, the related compound 4-phenylbutyrate (4-PBA) is an FDA-approved drug that functions as a chemical chaperone to reduce endoplasmic reticulum stress, with therapeutic potential in a wide range of neurological and systemic diseases.[12][13] This highlights the general interest in phenyl-substituted alkylamine and acid derivatives in drug development.
Safety, Handling, and Storage
Specific toxicological data for (E)-4-phenylbut-3-en-1-amine is not extensively documented. Therefore, safety precautions should be based on data from structurally related compounds, such as other primary amines and the precursor (E)-4-phenyl-3-buten-2-one.
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Potential Hazards: Primary amines can be corrosive and cause skin and eye irritation or burns.[14][15] The precursor, benzylideneacetone, is known to be a skin, eye, and respiratory irritant, and may cause allergic skin reactions.[16][17] Similar hazards should be assumed for the title compound.
-
Recommended Handling:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors or direct contact with skin and eyes.[14]
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-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
(E)-4-phenylbut-3-en-1-amine is a compound of significant synthetic interest, bridging the chemistry of amines, alkenes, and aromatic systems. Its well-defined stereochemistry and the presence of multiple reactive sites make it a highly versatile intermediate. A thorough understanding of its properties, synthesis from precursors like benzylideneacetone, and characteristic reactivity is crucial for its effective application in the design and creation of novel molecules, particularly within the field of medicinal chemistry where the cinnamylamine scaffold continues to be a source of new therapeutic candidates.
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